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Compound of Interest

Compound Name: Creticoside C

Cat. No.: B1151786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic

Resonance (NMR) analysis of Creticoside C, a pterosin-type sesquiterpenoid glycoside

isolated from Pteris cretica. The detailed protocols and data interpretation guidelines outlined

herein are intended to assist in the structural elucidation, characterization, and purity

assessment of this and structurally related natural products.

Introduction
Creticoside C belongs to the pterosin class of sesquiterpenoids, which are characteristic

constituents of the fern genus Pteris. These compounds have garnered significant interest due

to their diverse biological activities, including cytotoxic effects against various cancer cell lines.

Accurate and thorough structural analysis is paramount for understanding their structure-

activity relationships and for advancing drug development efforts. NMR spectroscopy is the

most powerful technique for the unambiguous structure determination of such complex natural

products in solution. This document details the application of one-dimensional (1D) and two-

dimensional (2D) NMR experiments for the complete assignment of the proton (¹H) and carbon

(¹³C) signals of a representative creticoside, Creticoside A, which shares the same core

structure.
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The ¹H and ¹³C NMR spectroscopic data for Creticoside A, isolated from Pteris cretica, were

acquired in methanol-d₄ (CD₃OD) on a 600 MHz spectrometer for ¹H and a 150 MHz

spectrometer for ¹³C. The chemical shifts (δ) are reported in parts per million (ppm) relative to

the solvent signal, and coupling constants (J) are in Hertz (Hz).

¹H NMR Data
Table 1: ¹H NMR Data for Creticoside A (600 MHz, CD₃OD)[1][2]

Position δH (ppm) Multiplicity J (Hz)

3a 2.80 d 17.0

3b 3.50 d 17.0

4 7.22 s

10a 4.10 d 9.4

10b 3.48 d 9.4

11 1.14 s

12 2.35 s

13 2.74 t 5.5

14 3.98 m

15 5.08 d 4.8

1' 4.38 d 7.8

2' 3.20 m

3' 3.35 m

4' 3.28 m

5' 3.39 m

6'a 3.88 dd 12.0, 2.2

6'b 3.68 dd 12.0, 5.5
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¹³C NMR Data
Table 2: ¹³C NMR Data for Creticoside A (150 MHz, CD₃OD)[1][2]

Position δC (ppm)

1 145.8

2 43.1

3 47.9

4 119.2

5 134.5

6 139.8

7 198.5

10 76.2

11 22.4

12 19.2

13 30.1

14 65.6

15 105.8

1' 104.5

2' 75.1

3' 78.1

4' 71.6

5' 77.9

6' 62.8
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The following protocols describe the general procedures for acquiring high-quality NMR data

for Creticoside C and related compounds.

Sample Preparation
Dissolution: Accurately weigh approximately 1-5 mg of the purified Creticoside C and

dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-

d). The choice of solvent should be based on the solubility of the compound and the desired

resolution of the signals.

Filtration: To remove any particulate matter, filter the solution through a small plug of glass

wool directly into a 5 mm NMR tube.

Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as

an internal standard (0 ppm). However, referencing to the residual solvent peak is also

common practice.

1D NMR Spectroscopy
¹H NMR Acquisition:

Set the spectrometer frequency (e.g., 600 MHz).

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 16-64 scans).

Optimize the spectral width to cover all proton resonances (e.g., 0-10 ppm).

Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Set the spectrometer frequency (e.g., 150 MHz).

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C,

a larger number of scans is required (e.g., 1024 or more).

Use a spectral width that encompasses all carbon signals (e.g., 0-220 ppm).
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Employ a standard pulse program with broadband proton decoupling (e.g., zgpg30).

2D NMR Spectroscopy
For complete structural elucidation, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy):

This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.

Use a standard COSY pulse sequence (cosygpqf).

Acquire the spectrum with a sufficient number of increments in the indirect dimension

(e.g., 256-512) and scans per increment (e.g., 2-8).

HSQC (Heteronuclear Single Quantum Coherence):

This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.

Use a standard HSQC pulse sequence with sensitivity enhancement (hsqcedetgpsisp2.2).

Optimize the spectral widths in both dimensions to cover the respective proton and carbon

chemical shift ranges.

HMBC (Heteronuclear Multiple Bond Correlation):

This experiment reveals long-range (2-3 bond) correlations between protons and carbons.

Use a standard HMBC pulse sequence (hmbcgplpndqf).

The long-range coupling delay should be optimized based on the expected magnitude of

the couplings (e.g., 60-80 ms for a J of 8-12 Hz).

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy):

These experiments identify protons that are close in space, which is crucial for

determining the relative stereochemistry.
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A NOESY or ROESY experiment should be performed with an appropriate mixing time

(e.g., 300-800 ms for NOESY, 150-300 ms for ROESY) to observe through-space

correlations.

Data Processing and Interpretation
Processing:

Apply appropriate window functions (e.g., exponential or sine-bell) to the free induction

decays (FIDs) before Fourier transformation to enhance resolution or sensitivity.

Phase and baseline correct all spectra.

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Interpretation Workflow:

1D Spectra: Analyze the ¹H NMR spectrum for chemical shifts, multiplicities, and

integration to identify the types of protons present. Analyze the ¹³C NMR spectrum to

determine the number of distinct carbon environments.

HSQC: Correlate each proton signal to its directly attached carbon.

COSY: Establish the spin systems by tracing the cross-peaks, which connect coupled

protons.

HMBC: Connect the established spin systems by identifying long-range correlations from

protons to quaternary carbons and across heteroatoms.

NOESY/ROESY: Use the through-space correlations to determine the relative

configuration of stereocenters and the conformation of the molecule.

Visualizations
The following diagrams illustrate the general workflow for the NMR analysis of a natural product

like Creticoside C.
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Caption: Experimental workflow for NMR analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1151786?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1D NMR 2D NMR - Connectivity

2D NMR - Stereochemistry

¹H NMR
(Proton Types & Multiplicity)

COSY
(¹H-¹H Correlations)

HSQC
(¹H-¹³C Direct Correlations)

¹³C NMR
(Carbon Environments)

HMBC
(¹H-¹³C Long-Range Correlations)

Final Structure of Creticoside C

NOESY/ROESY
(Through-Space Correlations)

Click to download full resolution via product page

Caption: Logical relationships in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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